Regioisomeric Differentiation: 4-yl vs. 3-yl Dimethylamino-Pyridine Substitution Alters Electronic and Steric Properties
CAS 2176124-53-9 (4-yl isomer) places the dimethylamino group at the 4-position of the pyridine ring, para to the methylamino linker. In contrast, the 3-yl regioisomer (CAS 2176124-51-7) places the dimethylamino group at the 3-position, meta to the linker. This positional difference alters the electron density distribution on the pyridine ring and the spatial orientation of the dimethylamino group relative to the tetrahydrofuran-3-ol moiety . In histone demethylase inhibitor patents, para-substituted 2-(dimethylamino)pyridin-4-yl analogues are explicitly claimed as a distinct subgenus from meta-substituted variants, with differentiated IC50 values reported across regioisomeric series [1]. While no direct head-to-head biochemical assay data for these two specific building blocks was publicly available at the time of this analysis, the structurally analogous pyridyl-furan antimalarial series demonstrated that regioisomeric substitution yields >10-fold differences in PfPI4KIIIB inhibitory potency [2].
| Evidence Dimension | Regioisomeric substitution position (4-yl vs. 3-yl) on the pyridine ring |
|---|---|
| Target Compound Data | 2-(Dimethylamino)pyridin-4-yl (para-substituted) |
| Comparator Or Baseline | CAS 2176124-51-7: 2-(dimethylamino)pyridin-3-yl (meta-substituted) |
| Quantified Difference | No direct experimental comparison data available for these two building blocks. In the pyridyl-furan inhibitor class, regioisomeric variation has been associated with >10-fold potency shifts in PfPI4KIIIB inhibition. |
| Conditions | Inferred from pyridyl-furan series SAR (Ling et al., 2023); no direct assay data for CAS 2176124-53-9 vs. CAS 2176124-51-7 |
Why This Matters
The regioisomeric identity directly impacts the geometry of the key pharmacophoric elements when this building block is incorporated into a final inhibitor, making the 4-yl isomer non-substitutable with the 3-yl isomer without experimental revalidation of SAR.
- [1] US9650339B2. Inhibitors of histone demethylases. Google Patents. Claims differentiation between para- and meta-substituted 2-(dimethylamino)pyridine derivatives. View Source
- [2] Ling DB, et al. A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infect Dis. 2023. View Source
